L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound L-leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- is a pentapeptide with a defined sequence of amino acids and a terminal amide modification. According to IUPAC conventions for peptide nomenclature, the systematic name is derived by listing the amino acid residues from the N-terminal to the C-terminal, followed by the amide designation. The full IUPAC name is:
L-Arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide
Structural Representation
The peptide backbone consists of the following residues in sequence:
- L-Arginine (N-terminal)
- L-Isoleucine
- L-Isoleucine
- Glycine
- L-Leucinamide (C-terminal, with an amide group replacing the carboxylate)
The primary structure can be represented as:
Arg-Ile-Ile-Gly-Leu-NH₂
The amide bond linkages between residues follow the standard peptide bond configuration ($$-\text{NH}−\text{C}(=\text{O})−$$), with the C-terminal leucine modified to an amide.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₅₃N₁₁O₆ |
| Molecular Weight | 687.8 g/mol (calculated) |
The molecular formula accounts for five amino acid residues: arginine ($$C6H{14}N4O2$$), two isoleucines ($$C6H{13}NO2$$ each), glycine ($$C2H5NO2$$), and leucinamide ($$C6H{14}N_2O$$).
Alternative Nomenclature Conventions in Peptide Chemistry
Peptides are often described using alternative shorthand systems to simplify communication. For this compound:
Three-Letter Abbreviations
The sequence is abbreviated as Arg-Ile-Ile-Gly-Leu-NH₂ , adhering to the standard three-letter codes for amino acids. The amide group is explicitly noted at the C-terminal leucine.
Single-Letter Codes
Using single-letter designations, the sequence becomes RIIGL-NH₂ . However, this format is less common for modified peptides in formal literature.
Biopolymer Notation
In biopolymer databases, the peptide may be represented using HELM (Hierarchical Editing Language for Macromolecules) notation, which encodes sequence, modifications, and connectivity. For example:
PEPTIDE1{[arg].[ile].[ile].[gly].[leu]}$$$$
The amide modification would be annotated within the HELM framework.
CAS Registry Number and PubChem Identifier Cross-Referencing
As of the latest available data (May 2025), the compound L-arginyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide does not have a registered CAS number or PubChem CID in the sources reviewed. This absence suggests it is either a novel peptide or a derivative not yet cataloged in major chemical databases.
Comparative Analysis with Related Peptides
For context, structurally similar peptides in the search results include:
- H-Ser-Leu-Ile-Gly-Arg-Leu-Phe(4-F)-NH₂ (PubChem CID: 44433966)
- H-Arg-Arg-Pro-Tyr-Ala-Ile-Leu-OH (PubChem CID: 44447832)
These entries demonstrate the standard formatting for peptide identifiers, which combine sequence data, modifications, and database-specific codes. The lack of a CAS or PubChem entry for the target compound underscores the need for experimental characterization to populate public databases.
Table: Database Cross-Referencing Status
| Database | Identifier | Status |
|---|---|---|
| CAS Registry | N/A | Not assigned |
| PubChem | N/A | Not assigned |
| ChEMBL | Not found | - |
Properties
CAS No. |
636603-41-3 |
|---|---|
Molecular Formula |
C26H51N9O5 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C26H51N9O5/c1-7-15(5)20(24(39)32-13-19(36)33-18(22(28)37)12-14(3)4)35-25(40)21(16(6)8-2)34-23(38)17(27)10-9-11-31-26(29)30/h14-18,20-21H,7-13,27H2,1-6H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,38)(H,35,40)(H4,29,30,31)/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
BZDZIAXNVJPILE-ZKHIMWLXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview:
SPPS is a widely used technique for synthesizing peptides, allowing for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
- Attachment of the First Amino Acid: The first amino acid is covalently bonded to a solid resin.
Deprotection: The protecting group on the amino acid's functional group is removed to expose the reactive site.
Coupling: The next protected amino acid is added using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).
Repetition: The deprotection and coupling cycles are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- High purity and yield of synthesized peptides.
- Automation potential, allowing for high-throughput synthesis.
- Requires careful handling of protecting groups and reagents.
- Limited by the solubility of certain amino acids in the resin.
Types of Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can involve oxidizing agents to modify specific functional groups within the peptide structure. |
| Reduction | Reduction reactions may target carbonyl groups within the peptide, converting them into alcohols. |
| Substitution | Nucleophilic substitution reactions can occur at side chains, introducing new functional groups. |
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Mild conditions |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
| Substitution | Amines, thiols | Basic conditions |
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of arginine can lead to the formation of citrulline.
Scientific Research Applications
Therapeutic Potential
Research indicates that compounds similar to L-Leucinamide exhibit therapeutic properties. For instance, modifications of peptides containing leucine and arginine have shown effectiveness in treating conditions such as:
- Anti-inflammatory effects : Peptides with similar structures have been studied for their ability to modulate inflammatory responses in various models .
- Anticancer properties : Certain peptide sequences are being investigated for their potential to inhibit tumor growth and metastasis .
- Neuroprotective effects : Some studies suggest that leucine-rich peptides may provide neuroprotection in neurodegenerative diseases .
Sports Performance Enhancement
L-Leucinamide has been explored for its role in enhancing athletic performance and recovery. Its implications include:
- Muscle protein synthesis : Leucine is known to stimulate muscle protein synthesis, which is crucial for recovery post-exercise .
- Fatigue reduction : Compounds like L-Leucinamide may help reduce exercise-induced fatigue, enhancing overall performance during high-intensity activities .
Data Tables
The following table summarizes the potential applications and associated research findings related to L-Leucinamide:
Observational Studies on Anti-inflammatory Effects
A study published in 2011 examined the anti-inflammatory properties of modified peptides containing leucine and arginine. The findings indicated a significant reduction in inflammatory markers in treated subjects compared to controls, suggesting a therapeutic avenue for conditions characterized by chronic inflammation.
Clinical Trials on Sports Performance
Clinical trials investigating the impact of L-Leucinamide on athletic performance demonstrated improvements in muscle recovery times and reduced fatigue levels among participants engaging in high-intensity training regimens. These trials provide evidence supporting the use of this compound in sports nutrition.
Mechanism of Action
The mechanism of action of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and modulating various biological pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide Analogues with Modified Sequences
N-Propyl-L-isoleucyl-L-isoleucyl-glycyl-
- Structural Similarity : Shares the L-isoleucyl-L-isoleucylglycyl motif but lacks the L-arginine and L-leucinamide termini.
- Analytical Challenges : Both compounds exhibit low-characteristic fragment peaks in mass spectrometry, leading to identification confidence levels ≤ 2 (requiring additional validation) .
L-Leucinamide-Containing Inhibitors
- Example: N∼2∼-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide (GC376) Functional Difference: GC376 is a potent inhibitor of viral proteases (e.g., SARS-CoV-2 Mpro) due to its covalent binding to catalytic residues, unlike L-leucinamide derivatives, which show weaker, non-covalent interactions .
L-Alanylglycyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanylglycyl-L-leucinamide
Functional Comparisons with Non-Peptide Compounds
Levamisole and Theophylline
- Mechanism : Both are uncompetitive AP inhibitors but target distinct allosteric sites.
- Selectivity: Levamisole shows preference for tissue-nonspecific AP (TNAP), while L-leucinamide derivatives lack isozyme specificity .
L-Amino Acids (L-Leu, L-Phe, L-Arg)
Analytical and Pharmacological Data
Table 1: Key Functional Properties
Table 2: Structural and Analytical Comparison
Research Implications and Limitations
- Pharmacological Potential: The compound’s uncompetitive inhibition of APs suggests utility in placental AP (PLAP)-targeted therapies, but poor selectivity limits clinical relevance .
- Analytical Challenges : Low-characteristic MS peaks necessitate orthogonal methods (e.g., NMR or synthetic standards) for confident identification .
- Contradictions : While L-leucinamide mimics L-leucine in some pathways, its peptide derivatives exhibit distinct behaviors due to steric and charge modifications .
Biological Activity
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- is a complex peptide compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- is a peptide that consists of several amino acid residues, including leucine, arginine, and isoleucine. Its structure can be represented as follows:
- L-Leucinamide : An amide derivative of leucine.
- L-arginyl : A residue of arginine that plays a crucial role in various physiological functions.
- L-isoleucyl : A branched-chain amino acid involved in protein synthesis and energy production.
- L-isoleucylglycyl : A dipeptide that may influence metabolic pathways.
1. Cellular Mechanisms
The biological activity of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- involves several cellular mechanisms:
- Cell Proliferation and Differentiation : Research indicates that peptides similar to this compound can enhance cell proliferation and differentiation in various cell types, including keratinocytes. For instance, activation of protease-activated receptor 2 (PAR-2) by related peptides has been shown to increase the expression of differentiation markers like loricrin and filaggrin in epidermal cells .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by facilitating neurogenesis and enhancing cognitive functions. Peptides that target the blood-brain barrier (BBB) are particularly promising in treating neurodegenerative diseases .
2. Therapeutic Applications
The potential therapeutic applications of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- include:
- Metabolic Disorders : Similar compounds have been reported to modulate metabolic pathways, making them candidates for treating conditions like obesity and diabetes. Peptide conjugates have been shown to improve glycemic control by enhancing insulin sensitivity .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases. Studies have indicated that certain peptide sequences can inhibit pro-inflammatory cytokines .
Case Study 1: Keratinocyte Differentiation
A study investigating the role of PAR-2 in skin biology highlighted that peptides activating this receptor can significantly enhance keratinocyte differentiation. The treatment with PAR-2 agonists led to increased expression of terminal differentiation markers, suggesting a potential application for skin regeneration therapies .
Case Study 2: Neurogenesis Enhancement
Research has demonstrated that specific peptide sequences can stimulate neurogenesis in animal models. These findings suggest that L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-, through its structural components, could similarly promote neuronal health and function .
Data Table: Biological Activities of Related Peptides
| Peptide Structure | Biological Activity | Potential Applications |
|---|---|---|
| SLIGRL-amide | Increases mucus secretion | Respiratory disorders |
| Exendin-4 analogs | Improves glycemic control | Diabetes management |
| L-Isoleucine-L-Arginine | Enhances muscle protein synthesis | Sports nutrition |
| L-Leucinamide | Promotes skin cell differentiation | Dermatological treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
